molecular formula C7H13F2N B13302914 3,3-Bis(fluoromethyl)cyclopentan-1-amine

3,3-Bis(fluoromethyl)cyclopentan-1-amine

Cat. No.: B13302914
M. Wt: 149.18 g/mol
InChI Key: DCLRMBOMUYANAD-UHFFFAOYSA-N
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Description

3,3-Bis(fluoromethyl)cyclopentan-1-amine is a chemical compound with the molecular formula C7H13F2N and a molecular weight of 149.18 g/mol . This compound is characterized by the presence of two fluoromethyl groups attached to a cyclopentane ring, along with an amine group. It is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(fluoromethyl)cyclopentan-1-amine typically involves the fluorination of cyclopentanone derivatives followed by amination. One common method includes the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl groups. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst selection, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(fluoromethyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Bis(fluoromethyl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in modulating biological pathways due to the presence of the fluoromethyl groups, which can influence molecular interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Bis(fluoromethyl)cyclopentan-1-amine involves its interaction with molecular targets through the amine group and the fluoromethyl groups. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways. The fluoromethyl groups can enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclopentanamine: Similar structure but lacks the additional fluoromethyl group.

    Cyclopentanamine: Basic structure without fluorine substitution.

    3-Fluorocyclopentanamine: Contains only one fluorine atom.

Uniqueness

3,3-Bis(fluoromethyl)cyclopentan-1-amine is unique due to the presence of two fluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s reactivity, stability, and potential biological activity compared to its non-fluorinated or mono-fluorinated counterparts .

Properties

Molecular Formula

C7H13F2N

Molecular Weight

149.18 g/mol

IUPAC Name

3,3-bis(fluoromethyl)cyclopentan-1-amine

InChI

InChI=1S/C7H13F2N/c8-4-7(5-9)2-1-6(10)3-7/h6H,1-5,10H2

InChI Key

DCLRMBOMUYANAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N)(CF)CF

Origin of Product

United States

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